molecular formula C18H30O3 B1230941 (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid CAS No. 136845-14-2

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid

Cat. No.: B1230941
CAS No.: 136845-14-2
M. Wt: 294.4 g/mol
InChI Key: BZXZFDKIRZBJEP-GTOOTHNYSA-N
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Description

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid is a naturally occurring compound found in various plant species It is a derivative of phytoene, a carotenoid precursor, and plays a significant role in plant physiology, particularly in the biosynthesis of other carotenoids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid typically involves the hydrogenation of phytoene followed by oxidation. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like potassium permanganate for the oxidation step.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce phytoene, which is then chemically converted to this compound. This method is advantageous due to its scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced back to phytoene under specific conditions.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Various oxidized carotenoids.

    Reduction Products: Phytoene.

    Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other carotenoids and related compounds.

    Biology: Studied for its role in plant physiology and its impact on the biosynthesis of carotenoids.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of natural colorants and as a starting material for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid involves its conversion to other carotenoids through enzymatic reactions in plants. These carotenoids play crucial roles in photosynthesis and protection against oxidative damage. The compound interacts with specific enzymes and molecular pathways involved in carotenoid biosynthesis, contributing to the overall health and functionality of the plant.

Comparison with Similar Compounds

    Phytoene: The precursor to (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid.

    Lycopene: Another carotenoid with similar biosynthetic pathways.

    Beta-carotene: A well-known carotenoid with antioxidant properties.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of various carotenoids. Its distinct chemical structure allows it to participate in unique reactions and pathways that are not common to other carotenoids.

Properties

IUPAC Name

8-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,15-16H,2,4-6,8-14H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZFDKIRZBJEP-GTOOTHNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420835
Record name (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136845-14-2
Record name (9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Reactant of Route 2
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
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(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
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(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Reactant of Route 5
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid
Reactant of Route 6
(9R,13R)-10,11-dihydro-12-oxo-15-phytoenoic acid

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